![molecular formula C11H11NO2 B1451810 (4-methyl-1H-indol-1-yl)acetic acid CAS No. 1094641-33-4](/img/structure/B1451810.png)
(4-methyl-1H-indol-1-yl)acetic acid
Overview
Description
Scientific Research Applications
Bacterial Catabolism and Environmental Applications
- Bacterial Catabolism of Indole-3-acetic acid (IAA): Research on the bacterial catabolism of indole derivatives like IAA provides insights into microbial interactions with these compounds in the environment. Bacteria with genes for IAA catabolism can degrade plant hormones, potentially influencing plant growth and health. This knowledge is crucial for biotechnological applications aimed at managing plant diseases and promoting growth through microbial means (Laird, Flores, & Leveau, 2020).
Phytohormonal Studies and Agricultural Implications
- Effects of Auxin and Gibberellic Acid on Algal Growth: Studies on the effects of auxin (such as indole-3-acetic acid, a related compound) on algae growth provide valuable insights into how similar compounds could influence non-plant organisms. This can lead to the development of new agricultural products and growth stimulants for various ecosystems (Conrad, Saltman, & Eppley, 1959).
Organic Synthesis and Chemical Engineering
- Indole Synthesis for Pharmaceutical Applications: The synthesis of indole and its derivatives is crucial for developing pharmaceuticals. Understanding the synthetic pathways and classification of indole synthesis can lead to innovations in drug development and organic chemistry (Taber & Tirunahari, 2011).
Environmental Engineering and Wastewater Treatment
- Organic Acids in Acidizing Operations: The role of organic acids, including acetic acid, in industrial processes such as acidizing operations for carbonate and sandstone formations, underlines the importance of understanding the chemical properties and applications of organic acids in engineering and environmental management (Alhamad et al., 2020).
Advanced Oxidation Processes
- Degradation of Pollutants: The degradation of environmental pollutants through advanced oxidation processes (AOPs), highlighting the role of indole derivatives and similar organic compounds in environmental remediation. This research is crucial for developing methods to treat contaminated water and soil (Qutob et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (4-methyl-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives are of wide interest due to their diverse biological and clinical applications .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the synthesis of indole derivatives can be environmentally benign, due to the avoidance of chromatography and isolation steps .
properties
IUPAC Name |
2-(4-methylindol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVALGQXRMNJDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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